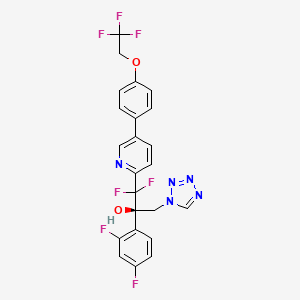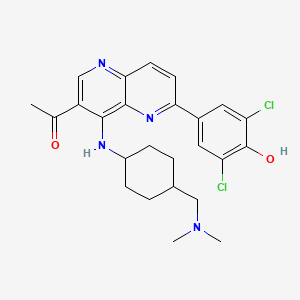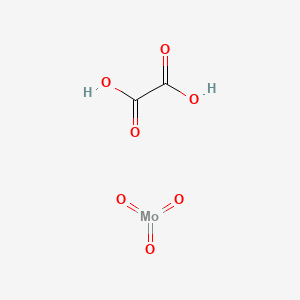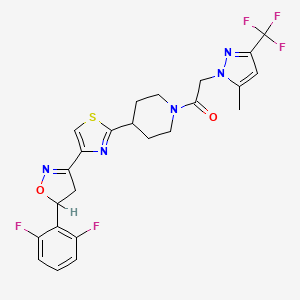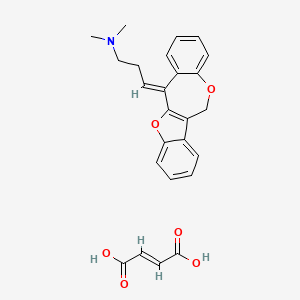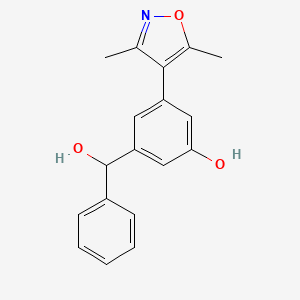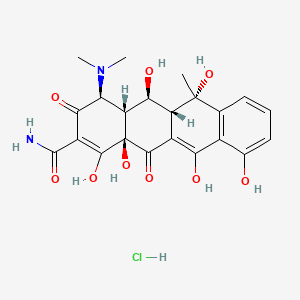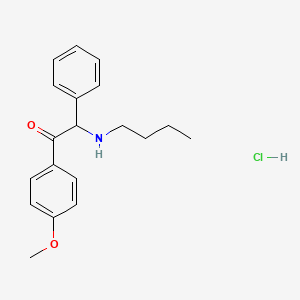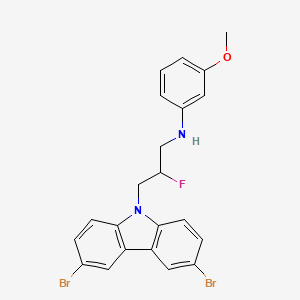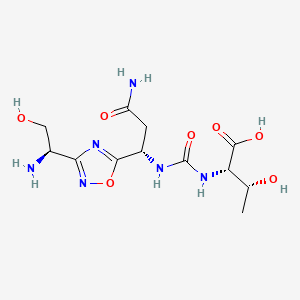
PD-1 抑制剂
描述
CA-170 是一种靶向程序性死亡蛋白 1 (PD-1) 和 V 域 Ig T 细胞活化抑制因子 (VISTA) 途径的小分子抑制剂。这些途径在调节免疫反应中至关重要,尤其是在癌症免疫治疗的背景下。 CA-170 旨在调节免疫检查点,从而增强机体对癌细胞的免疫反应 .
科学研究应用
CA-170 在科学研究中具有重大应用,尤其是在免疫学和肿瘤学领域。它用于研究免疫检查点的调节及其在癌症治疗中的作用。 CA-170 在临床前研究中显示出增强 T 细胞增殖和效应器功能的能力,使其成为癌症免疫治疗研究中的宝贵工具 .
作用机制
CA-170 通过与 PD-1 和 VISTA 蛋白结合发挥作用,这些蛋白是免疫活化的负调节剂。通过抑制这些蛋白,CA-170 增强了 T 细胞的增殖和活化,从而增强了对癌细胞的免疫反应。 该化合物与 PD-1 和 PD-L1 形成有缺陷的三元复合物,阻止功能复合物的组装,从而阻断抑制信号 .
生化分析
Biochemical Properties
PD-1-IN-1 interacts with various enzymes, proteins, and other biomolecules. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, plays a vital role in maintaining peripheral tolerance, mechanisms that maintain the quiescence of autoreactive T cells . PD-1 consists of a single N-terminal immunoglobulin variable region (IgV)–like domain, a stalk consisting of approximately 20 amino acids that separates the IgV domain from the plasma membrane, a transmembrane domain, and a cytoplasmic tail containing tyrosine-based signaling motifs .
Cellular Effects
PD-1-IN-1 influences cell function by interacting with the PD-1/PD-L1 pathway. This interaction effectively inhibits T-cell proliferation and function, impairing antitumor immune responses . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PD-1-IN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of PD-1 with PD-L1 provides inhibitory signals responsible for inhibiting T cell signaling, mediating the mechanisms of tolerance, and providing immune homeostasis . PD-1 suppresses autoimmunity and prevents the occurrence of autoimmune diseases .
Temporal Effects in Laboratory Settings
The effects of PD-1-IN-1 change over time in laboratory settings. Studies have shown that PD-1/PD-L1 pathway is not the sole speed-limiting factor of antitumor immunity, and it is insufficient to motivate effective antitumor immune response by blocking PD-1/PD-L1 axis .
Dosage Effects in Animal Models
The effects of PD-1-IN-1 vary with different dosages in animal models. Studies have shown that blocking the PD-1/PD-L1 pathway with antibodies can enhance T cell effector function when PD-L1 is expressed in chronically inflamed tissues and tumors .
Metabolic Pathways
PD-1-IN-1 is involved in several metabolic pathways. The PD-1/PD-L1 pathway has been found to intersect with choline metabolism and inflammation .
Transport and Distribution
PD-1-IN-1 is transported and distributed within cells and tissues. The PD-1/PD-L1 pathway plays a crucial role in the maintenance of peripheral tolerance, which involves the transport and distribution of these molecules .
Subcellular Localization
The subcellular localization of PD-1-IN-1 affects its activity or function. PD-1 is expressed on double-negative αβ and γδ T cells in thymus and induced on peripheral T and B cells upon activation .
准备方法
合成路线和反应条件: CA-170 的合成涉及多个步骤,从前体肽 AUNP-12 开始。该过程包括肽合成、环化以及各种纯化步骤,以获得最终产品。 关于所用反应条件和试剂的具体细节是专有的,未在公共领域完全披露 .
工业生产方法: CA-170 的工业生产遵循肽合成和纯化的标准方案。这包括固相肽合成、环化以及高效液相色谱 (HPLC) 进行纯化。 该工艺针对大规模生产进行了优化,以满足临床和商业需求 .
化学反应分析
反应类型: CA-170 在合成过程中主要发生取代反应。 该化合物在生理条件下稳定,不易发生氧化或还原反应 .
常用试剂和条件: CA-170 合成中常用的试剂包括保护氨基酸、偶联剂和环化试剂。 反应通常在温和条件下进行,以保持肽的完整性 .
形成的主要产物: CA-170 合成形成的主要产物是环化肽本身。 副产物包括未反应的起始原料和部分合成的中间体,这些中间体在纯化过程中被去除 .
相似化合物的比较
类似化合物:
- BMS-1166
- Peptide-57
- AUNP-12 (前体肽)
独特性: CA-170 在双重抑制 PD-1 和 VISTA 途径方面是独一无二的,这些途径是非冗余的,在免疫调节中发挥着不同的作用。 与仅靶向一条途径的化合物相比,这种双重靶向提供了更广泛且可能更有效的癌症免疫治疗方法 .
属性
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
| Record name | CA-170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CA-170 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


